An In-Depth Technical Guide to (1S,3R)-3-Methylcyclohexane-1-carboxylic acid: Chemical Properties and Stability
An In-Depth Technical Guide to (1S,3R)-3-Methylcyclohexane-1-carboxylic acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid, a chiral derivative of cyclohexanecarboxylic acid, represents a significant building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The specific stereochemistry of this molecule, with the methyl and carboxylic acid groups in a cis-configuration, imparts unique three-dimensional properties that are critical for its biological activity and interaction with chiral targets. Understanding the intrinsic chemical properties and stability profile of this compound is paramount for its effective utilization in drug discovery, process development, and formulation.
This technical guide provides a comprehensive overview of the chemical properties and stability of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, analyze, and formulate this compound, ensuring its quality, efficacy, and safety. The insights provided herein are grounded in established scientific principles and supported by authoritative references, reflecting a commitment to scientific integrity and practical applicability.
Physicochemical Properties
The fundamental physicochemical properties of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid are crucial for its handling, formulation, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | cis-(1S,3R)-3-methylcyclohexane-1-carboxylic acid | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 73873-48-0 | [1] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from related compounds. |
| pKa | The pKa of the parent cyclohexanecarboxylic acid is approximately 4.82. The methyl substituent is expected to have a minor acid-weakening effect. | [2] |
| LogP | 1.8973 (Computed) | [3] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. | General knowledge of carboxylic acids. |
Expertise & Experience Insight: The cis-stereochemistry of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid, where both the methyl and carboxyl groups can occupy equatorial positions in the more stable chair conformation, minimizes steric strain. This conformational preference influences its physical properties and reactivity compared to its trans-diastereomer.
Chemical Reactivity and Stability Profile
A thorough understanding of the chemical stability of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid is critical for predicting its shelf-life, identifying potential degradation pathways, and developing stable formulations. The stability of this molecule is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
pH-Dependent Stability and Acidity
As a carboxylic acid, the ionization state of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid is dependent on the pH of the surrounding medium.[4][5][6] In aqueous solutions, it exists in equilibrium between the protonated (acidic) form and the deprotonated (carboxylate) form.
Causality Behind pH-Dependent Stability:
-
Acidic Conditions (pH < pKa): The molecule will predominantly exist in its protonated, un-ionized form. This form is more susceptible to certain degradation pathways, such as esterification in the presence of alcohols.
-
Neutral to Basic Conditions (pH > pKa): The molecule will exist primarily as the carboxylate anion. This form is generally more stable against certain types of degradation but may be more susceptible to oxidative degradation at the carboxylate group. The increased polarity of the carboxylate form also enhances its water solubility.
Thermal Stability
Substituted cyclohexanecarboxylic acids are generally thermally stable under typical storage conditions. However, at elevated temperatures, degradation can occur. The primary thermal degradation pathway for many carboxylic acids is decarboxylation, although this often requires high temperatures. For substituted cyclohexanes, another potential thermal process is epimerization, where the stereochemistry at one or more chiral centers can change. For 2- and 4-substituted cyclohexanecarboxylic acids, heating with a base like potassium hydroxide can induce epimerization to the more stable trans isomer.[7][8] Although the title compound is a 1,3-disubstituted cyclohexane, the potential for epimerization under thermal stress, particularly in the presence of acidic or basic catalysts, should be considered.
Photostability
Alicyclic carboxylic acids, which lack significant chromophores that absorb UV-visible light, are generally considered to be relatively photostable.[9] However, the presence of impurities or formulation excipients that act as photosensitizers could potentially lead to photodegradation. Studies on the photocatalytic degradation of aliphatic carboxylic acids have shown that they can be degraded under UV irradiation in the presence of a photocatalyst like TiO₂.[4][6][10][11] While these conditions are not typical for pharmaceutical storage, they highlight the potential for degradation if the molecule is exposed to UV light in the presence of certain reactive species.
Oxidative Stability
The carboxylate group can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators. The cyclohexane ring is also susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. Forced degradation studies using oxidizing agents such as hydrogen peroxide are essential to probe this degradation pathway.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on the intrinsic stability of a drug substance, potential degradation pathways, and for the development and validation of stability-indicating analytical methods.[3][12][13][14][15][16][17] A systematic approach to forced degradation for (1S,3R)-3-Methylcyclohexane-1-carboxylic acid is outlined below.
Experimental Protocol: Forced Degradation
Objective: To induce degradation of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid under various stress conditions to identify potential degradants and degradation pathways.
Materials:
-
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl at 80°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60°C.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Trustworthiness through Self-Validation: The protocol is designed to be self-validating by including control samples (unstressed compound) and blanks for each condition. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately resolved and quantified.
Logical Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies.
Analytical Methodologies
Robust analytical methods are essential for ensuring the quality, purity, and stability of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid. Due to its chiral nature, methods must be capable of separating the desired (1S,3R) enantiomer from its (1R,3S) enantiomer, as well as any diastereomers and degradation products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of chiral compounds.[3][13][18][19][20] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral molecules, including carboxylic acids.
Expertise & Experience Insight: The choice of mobile phase is critical for achieving optimal separation. For carboxylic acids, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a stability-indicating chiral HPLC method for the separation of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid from its enantiomer and potential degradation products.
Materials:
-
HPLC system with a UV detector
-
Chiral columns (e.g., CHIRALPAK® series, CHIRALCEL® series)
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Methodology:
-
Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., CHIRALPAK IA, IB, IC; CHIRALCEL OD-H, OJ-H) with a mobile phase consisting of n-hexane and an alcohol (IPA or EtOH) in various ratios (e.g., 90:10, 80:20 v/v) containing 0.1% TFA.
-
Mobile Phase Optimization: Once a column showing initial separation is identified, optimize the mobile phase composition by varying the ratio of n-hexane to alcohol and the concentration of the acidic modifier to achieve baseline resolution (Rs > 1.5) and a reasonable run time.
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid and its potential impurities and degradation products.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the substituents on the cyclohexane ring. The coupling constants and chemical shifts of the protons on the cyclohexane ring can help confirm the cis-configuration.[21]
-
Mass Spectrometry: Used to determine the molecular weight of the compound and its degradation products.[5] Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for identifying unknown impurities and degradants formed during stability studies.
Synthesis and Potential Impurities
The synthesis of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid typically involves stereoselective methods to control the desired cis-stereochemistry. One common approach is the catalytic hydrogenation of a suitable aromatic precursor, such as 3-methylbenzoic acid, followed by chiral resolution of the resulting mixture of stereoisomers.[12]
Potential Impurities:
-
(1R,3S)-3-Methylcyclohexane-1-carboxylic acid (enantiomer): The most common impurity, arising from incomplete chiral resolution.
-
trans-3-Methylcyclohexanecarboxylic acid (diastereomer): May be formed as a byproduct during synthesis.
-
Starting materials and reagents: Residual amounts of starting materials and reagents used in the synthesis.
-
Degradation products: As identified through forced degradation studies.
The control of these impurities is critical to ensure the quality and safety of the final product.
Conclusion
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid is a valuable chiral building block with a stability profile that is typical for a substituted alicyclic carboxylic acid. Its stability is influenced by pH, temperature, and the presence of oxidative and photolytic stress. A thorough understanding of its chemical properties and potential degradation pathways, as elucidated through systematic forced degradation studies, is essential for its successful application in research and drug development. The implementation of robust, stability-indicating analytical methods, particularly chiral HPLC, is crucial for ensuring the stereochemical purity and overall quality of this important compound. This guide provides a foundational framework for researchers and scientists to confidently work with and characterize (1S,3R)-3-Methylcyclohexane-1-carboxylic acid.
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